molecular formula C19H14NP B3047747 Benzonitrile, 3-(diphenylphosphino)- CAS No. 14378-89-3

Benzonitrile, 3-(diphenylphosphino)-

Cat. No. B3047747
CAS RN: 14378-89-3
M. Wt: 287.3 g/mol
InChI Key: VAOMEUOOACYART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzonitrile, 3-(diphenylphosphino)-” is a compound that has been used in various chemical reactions. It is often used as a catalyst for the synthesis of a photopatternable pentacene precursor and Diels-Alder reactions of dienes with aldehydes .


Synthesis Analysis

The synthesis of “Benzonitrile, 3-(diphenylphosphino)-” involves the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides . An alternative pathway to synthesize “Benzonitrile, 3-(diphenylphosphino)-” is the Rosenmund-von Braun reaction. This synthesis involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield "Benzonitrile, 3-(diphenylphosphino)-" .


Molecular Structure Analysis

The molecular structure of “Benzonitrile, 3-(diphenylphosphino)-” features an aromatic benzene ring connected to a nitrile functional group (-C≡N). This simple yet crucial structural configuration contributes to the compound’s reactivity and polarity .


Chemical Reactions Analysis

“Benzonitrile, 3-(diphenylphosphino)-” is known to participate in numerous chemical reactions due to the presence of a nitrile group, making it a potent electrophile .


Physical And Chemical Properties Analysis

The pure form of Benzonitrile is a colorless liquid that emits a faint, almond-like odor. At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C. It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .

Mechanism of Action

The mechanism of action of “Benzonitrile, 3-(diphenylphosphino)-” involves organophosphorus ylides reacting with aldehydes or ketones to give substituted alkenes in a transformation called the Wittig reaction . This reaction is named for George Wittig who was awarded the Nobel prize for this work in 1979 .

Future Directions

“Benzonitrile, 3-(diphenylphosphino)-” has potential applications in various industries and scientific research. For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine. In the pharmaceutical industry, “Benzonitrile, 3-(diphenylphosphino)-” is used as an intermediate in the production of various drugs .

properties

IUPAC Name

3-diphenylphosphanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOMEUOOACYART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473659
Record name Benzonitrile, 3-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 3-(diphenylphosphino)-

CAS RN

14378-89-3
Record name Benzonitrile, 3-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 3-(diphenylphosphino)-
Reactant of Route 2
Reactant of Route 2
Benzonitrile, 3-(diphenylphosphino)-
Reactant of Route 3
Reactant of Route 3
Benzonitrile, 3-(diphenylphosphino)-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzonitrile, 3-(diphenylphosphino)-
Reactant of Route 5
Reactant of Route 5
Benzonitrile, 3-(diphenylphosphino)-
Reactant of Route 6
Reactant of Route 6
Benzonitrile, 3-(diphenylphosphino)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.